

Commercial Availability and Application of (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA Standard

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Compound of Interest

(8Z,11Z,14Z,17Z)-icosatetraenoylCoA

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA, the coenzyme A (CoA) thioester of (8Z,11Z,14Z,17Z)-icosatetraenoic acid (also known as bishomostearidonic acid or ω -3 arachidonic acid), is a key metabolic intermediate. Its precursor fatty acid is positioned at a critical juncture in the omega-3 polyunsaturated fatty acid (PUFA) metabolic pathway. This document provides an overview of the commercial availability of this standard, its metabolic significance, and detailed protocols for its quantification and analysis, which are crucial for research in inflammation, cancer, and metabolic disorders.

Commercial Sources and Availability

Direct commercial sources for a pre-synthesized **(8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA** standard are not readily identifiable through standard catalog searches of major biochemical suppliers as of late 2025. Companies such as EraGene and MedchemExpress list the compound, but availability may be limited to "synthesis on demand."

However, the precursor fatty acid, (8Z,11Z,14Z,17Z)-Icosatetraenoic acid, is commercially available from suppliers of research-grade lipids. This allows for the enzymatic or chemical synthesis of the corresponding CoA ester in a laboratory setting.



Table 1: Commercial Availability of (8Z,11Z,14Z,17Z)-Icosatetraenoic Acid

Supplier	Product Name	CAS Number	Purity
Larodan	8(Z),11(Z),14(Z),17(Z) -Eicosatetraenoic acid	24880-40-8	>98%
Cayman Chemical	ω-3 Arachidonic Acid	24880-40-8	≥98%

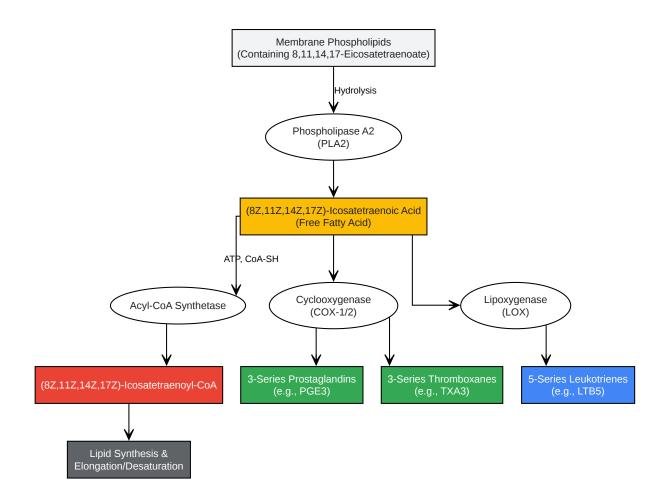
Note: Researchers should verify current availability and purity specifications directly with the suppliers.

Metabolic Significance and Signaling Pathway

(8Z,11Z,14Z,17Z)-Icosatetraenoic acid is an omega-3 fatty acid that is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of signaling molecules with potential anti-inflammatory properties. It competes with arachidonic acid (an omega-6 fatty acid) for these enzymes, thereby influencing the balance of pro-inflammatory and anti-inflammatory eicosanoids. The CoA ester is the activated form of the fatty acid, making it a direct participant in various metabolic processes, including elongation, desaturation, and incorporation into complex lipids.

The metabolic cascade initiated by the release of the fatty acid from membrane phospholipids is of significant interest in drug development, particularly for inflammatory diseases.





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Figure 1. Metabolic pathway of (8Z,11Z,14Z,17Z)-Icosatetraenoic Acid.

Experimental Protocols

The quantification of long-chain fatty acyl-CoA esters like **(8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA** from biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol that can be adapted for this specific analyte.



Protocol: Extraction and Quantification of (8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA by LC-MS/MS

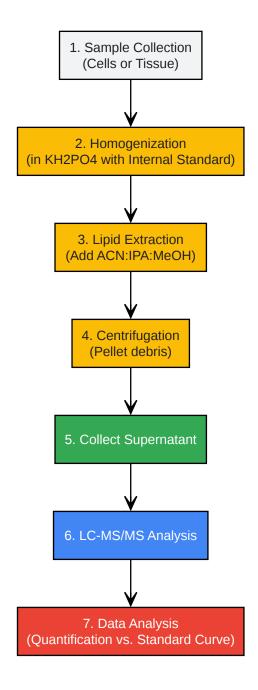
Objective: To extract and quantify **(8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA** from cultured cells or tissue samples.

Materials:

- Biological sample (e.g., cell pellet, ~20-50 mg of frozen tissue)
- Internal Standard (IS): A structurally similar, stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA)
- Extraction Solvent: Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v)
- 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
- LC-MS/MS system with a C8 or C18 reversed-phase column

Workflow Diagram:





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Figure 2. Experimental workflow for acyl-CoA analysis.

Procedure:

- Sample Preparation:
 - For cell pellets, wash with ice-cold PBS and snap-freeze.
 - For tissues, use approximately 20-50 mg of tissue, kept frozen on dry ice.



· Homogenization:

- In a 2 mL tube, add the frozen tissue or cell pellet.
- Add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9).
- Spike the sample with a known amount of the internal standard.
- Homogenize thoroughly on ice using a mechanical homogenizer.

Extraction:

- Add 0.5 mL of the extraction solvent (ACN:Isopropanol:Methanol) to the homogenate.
- Vortex vigorously for 5 minutes at 4°C.
- Phase Separation and Collection:
 - Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
 - Carefully collect the supernatant, which contains the acyl-CoAs, into a new tube.

LC-MS/MS Analysis:

- Inject the supernatant onto the LC-MS/MS system.
- Chromatography: Use a C8 or C18 reversed-phase column with a gradient elution.
 - Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer system.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
 - Monitor for the specific precursor-to-product ion transition for (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA and the internal standard. The neutral loss of 507 Da (the phosphopantetheine moiety) is a common transition for acyl-CoAs.



· Quantification:

- Prepare a standard curve using known concentrations of a reference standard (if available) or a closely related acyl-CoA standard.
- Calculate the concentration of the analyte in the sample by comparing the peak area ratio
 of the analyte to the internal standard against the standard curve.

Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis

Parameter	Setting		
Liquid Chromatography			
Column	C8 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 μ m)		
Mobile Phase A	10 mM Ammonium Acetate in Water		
Mobile Phase B	Acetonitrile		
Flow Rate	0.3 mL/min		
Injection Volume	5-10 μL		
Mass Spectrometry			
Ionization Mode	Positive Electrospray Ionization (ESI+)		
Analysis Mode	Multiple Reaction Monitoring (MRM)		
Precursor Ion [M+H]+	To be determined for (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA		
Product Ion	Typically corresponds to a neutral loss of 507 Da		

Conclusion

While a direct, off-the-shelf commercial standard for **(8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA** is not widely available, its precursor fatty acid can be readily obtained. This allows for its synthesis and subsequent use in critical research applications. The provided metabolic context







and analytical protocols offer a framework for researchers to investigate the role of this important omega-3 acyl-CoA in various physiological and pathological processes. The use of a robust LC-MS/MS method is essential for the accurate quantification of this and other long-chain acyl-CoA species in biological matrices.

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